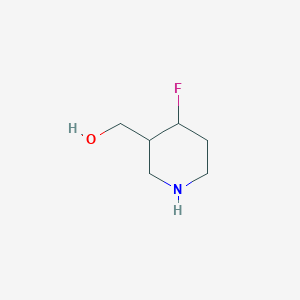

(4-Fluoropiperidin-3-yl)methanol

Description

Structure

3D Structure

Properties

Molecular Formula |

C6H12FNO |

|---|---|

Molecular Weight |

133.16 g/mol |

IUPAC Name |

(4-fluoropiperidin-3-yl)methanol |

InChI |

InChI=1S/C6H12FNO/c7-6-1-2-8-3-5(6)4-9/h5-6,8-9H,1-4H2 |

InChI Key |

FKPAHAJSRPJOLN-UHFFFAOYSA-N |

Canonical SMILES |

C1CNCC(C1F)CO |

Origin of Product |

United States |

The Ascendancy of Fluorinated Piperidine Scaffolds in Organic Synthesis

The piperidine (B6355638) ring, a ubiquitous nitrogen-containing heterocycle, is a privileged scaffold in numerous natural products and synthetic pharmaceuticals. The introduction of fluorine into this framework imparts unique and often beneficial properties. The high electronegativity and small size of the fluorine atom can profoundly influence a molecule's conformational preferences, metabolic stability, and pharmacokinetic profile.

The strategic placement of fluorine can lower the basicity (pKa) of the piperidine nitrogen, a modification that can be crucial for improving oral bioavailability and reducing off-target effects, such as binding to the hERG potassium channel, which is associated with cardiac toxicity. google.comnih.gov Furthermore, the carbon-fluorine bond is exceptionally strong, which can enhance the metabolic stability of a drug candidate by blocking sites susceptible to oxidative metabolism.

The synthesis of fluorinated piperidines has evolved significantly, with methods such as the dearomatization-hydrogenation of fluorinated pyridines providing access to these valuable building blocks. Understanding the conformational behavior of these fluorinated rings is also an active area of research, as the position and orientation of the fluorine atom can lock the ring into specific conformations, which is a key consideration in rational drug design.

Synthetic Methodologies for 4 Fluoropiperidin 3 Yl Methanol

Crystallization

Recrystallization is a powerful technique for purifying solid compounds. For piperidine (B6355638) derivatives, suitable solvents or solvent mixtures are chosen to selectively dissolve the desired compound at an elevated temperature, while impurities remain either insoluble or dissolved in the cold solvent. For example, related hydroxymethyl-piperidine compounds have been successfully recrystallized from solvents like n-heptane to yield a high-purity solid product. chemicalbook.com

Chromatographic Methods

Column chromatography is a widely used method for the separation and purification of organic compounds. For fluorinated piperidines, silica (B1680970) gel is a common stationary phase. The mobile phase, typically a mixture of solvents such as ethyl acetate, hexane, and triethylamine (B128534), is optimized to achieve effective separation of the target compound from byproducts and unreacted starting materials. prepchem.com The use of triethylamine in the eluent can help to prevent the tailing of basic amine compounds on the acidic silica gel.

Use of Protecting Groups

In some synthetic strategies, particularly those involving volatile or highly reactive piperidine intermediates, the use of protecting groups can facilitate isolation and purification. nih.govacs.org The nitrogen atom of the piperidine ring can be protected with groups like benzyloxycarbonyl (Cbz) or 9-fluorenylmethyloxycarbonyl (Fmoc). These protecting groups can render the molecule less volatile and more amenable to standard purification techniques like column chromatography. The protecting group is then removed in a final step to yield the desired (4-Fluoropiperidin-3-yl)methanol.

Chemical Transformations and Derivatization Strategies of 4 Fluoropiperidin 3 Yl Methanol

Transformations at the Fluorinated Carbon Center

Direct chemical transformations involving the substitution or elimination of the fluorine atom at the C4 position of (4-fluoropiperidin-3-yl)methanol are not commonly reported in the scientific literature. The carbon-fluorine bond in saturated aliphatic systems is the strongest single bond in organic chemistry, characterized by a high bond dissociation energy. This inherent strength and the low polarizability of the C-F bond make it exceptionally stable and resistant to cleavage by standard nucleophilic substitution or elimination pathways.

While advanced methods for C(sp³)–F bond activation using transition metal complexes or photoredox catalysis exist, their application to this compound has not been specifically documented. worktribe.comnih.gov In practice, the fluorine atom is considered a stable substituent that modulates the physicochemical properties of the molecule, such as basicity, without participating directly in subsequent derivatization reactions. nih.govresearchgate.net During the synthesis of various fluorinated piperidines, hydrodefluorination has been observed as a side reaction under certain catalytic hydrogenation conditions, particularly with fluoropyridine precursors, but this is not a synthetic strategy typically applied for the derivatization of the pre-formed fluoropiperidine ring. nih.gov

Functionalization of the Piperidine (B6355638) Ring System

The piperidine ring of this compound offers several avenues for functionalization, with the secondary amine being the most reactive center. Direct functionalization of the ring's C-H bonds is more challenging and less common for this specific substrate.

N-Functionalization:

The secondary amine of the piperidine ring is a nucleophilic center and readily participates in a variety of bond-forming reactions. The presence of the electron-withdrawing fluorine atom at the C4 position reduces the basicity (pKa) of the piperidine nitrogen, a property that can be advantageous in modulating pharmacokinetic profiles of drug candidates. nih.govresearchgate.net Common N-functionalization strategies include:

N-Alkylation: Reaction with alkyl halides or other electrophilic alkylating agents introduces alkyl groups onto the nitrogen atom.

N-Acylation: Treatment with acyl chlorides or anhydrides yields the corresponding N-amides.

N-Arylation: The nitrogen can be coupled with aryl halides or other suitable precursors, often under transition-metal-catalyzed conditions (e.g., Buchwald-Hartwig amination), to form N-aryl derivatives.

Reductive Amination: The piperidine nitrogen can be reacted with aldehydes or ketones in the presence of a reducing agent to yield N-alkylated products.

A significant example of N-functionalization is its use in the synthesis of potent and selective serotonin (B10506) receptor antagonists. In one study, a derivative of this compound was coupled with a 2-phenylindole (B188600) scaffold. This transformation highlights the role of the piperidine nitrogen as a nucleophile in constructing complex heterocyclic systems. nih.govresearchgate.net

| Reactant 1 | Reactant 2 (Example) | Reaction Type | Product (Example) | Ref. |

| (4-Fluoropiperidin-3-yl) moiety | 2-Phenyl-1H-indole precursor | N-Arylation/Coupling | 3-(4-Fluoropiperidin-3-yl)-2-phenyl-1H-indole | nih.govresearchgate.net |

| (4-Fluoropiperidin-3-yl) moiety | Chloroacetyl chloride | N-Acylation | N-(chloroacetyl)-(4-fluoropiperidin-3-yl)methanol | nih.gov |

C-H Functionalization:

Direct functionalization of the C-H bonds of the piperidine ring is a more complex undertaking. The reactivity of these bonds is influenced by their position relative to the nitrogen atom and other substituents. Research on general piperidine scaffolds shows that the C2 position is electronically activated but can be sterically hindered. researchgate.net Conversely, the C3 position, which is adjacent to the fluorinated carbon in the title compound, is generally considered electronically deactivated towards certain catalytic insertions due to the inductive electron-withdrawing effect of the nitrogen atom. nih.govresearchgate.net Achieving site-selective C-H functionalization on the piperidine ring typically requires specialized strategies, such as the use of directing groups or specific rhodium catalysts, which have not been specifically reported for this compound. nih.gov

4 Fluoropiperidin 3 Yl Methanol As a Key Building Block in Complex Molecule Synthesis

Construction of Advanced Fluorinated Heterocycles

The introduction of a (4-fluoropiperidin-3-yl) moiety has proven to be a highly effective strategy for the synthesis of advanced fluorinated heterocycles with tailored biological activities. The fluorine atom, by virtue of its high electronegativity, can significantly alter the pKa of the piperidine (B6355638) nitrogen. This modulation of basicity is a critical factor in drug design, as it can influence a molecule's binding affinity, membrane permeability, and metabolic stability.

A notable example is the development of potent and selective human 5-HT2A receptor antagonists. nih.govacs.org In a series of 2-phenyl-3-piperidylindoles, the incorporation of a fluorine atom at the 4-position of the piperidine ring was instrumental in optimizing the pharmacological profile. Specifically, the synthesis of 3-(4-fluoropiperidin-3-yl)-2-phenyl-1H-indole demonstrated a significant improvement in oral bioavailability. nih.govacs.org This enhancement is attributed to the reduction of the pKa of the basic nitrogen on the piperidine ring, a direct consequence of the fluorine atom's electron-withdrawing nature. nih.gov

The synthesis of such complex heterocycles often involves the coupling of the (4-fluoropiperidin-3-yl)methanol building block, or a derivative thereof, with other heterocyclic systems. The hydroxymethyl group provides a convenient handle for various chemical transformations, allowing for its seamless integration into the target molecule.

Integration into Polycyclic Systems

The utility of this compound extends to the synthesis of complex polycyclic and spirocyclic systems, which are of great interest in drug discovery due to their rigid three-dimensional structures. The piperidine ring of the building block can serve as a foundational component upon which additional rings are fused or spiro-annulated.

The aforementioned 3-(4-fluoropiperidin-3-yl)-2-phenyl-1H-indole is a prime example of the integration of this building block into a polycyclic indole (B1671886) system. nih.govacs.org Further structural complexity was achieved by introducing a fluorine atom onto the indole ring, leading to 6-fluoro-3-(4-fluoropiperidin-3-yl)-2-phenyl-1H-indole. This modification resulted in a highly potent antagonist with a binding affinity of 0.06 nM for the h5-HT2A receptor and an impressive oral bioavailability of 80% in rats. nih.govacs.org

The development of spiro-heterocyclic compounds is another area where fluorinated piperidines play a crucial role. While direct examples utilizing this compound in spirocycle synthesis are emerging, the synthesis of fluorinated piperidine analogues based on the 2-azaspiro[3.3]heptane scaffold highlights the feasibility and importance of such structures. enamine.net These conformationally restricted analogues are valuable for creating novel three-dimensional chemical space in drug design.

Role in Scaffold Diversification

In modern drug discovery, the generation of compound libraries with high scaffold diversity is essential for identifying novel hits in high-throughput screening campaigns. This compound and its derivatives are valuable tools for scaffold diversification, providing a robust platform for the synthesis of a wide range of structurally distinct molecules. nih.govresearchgate.net

The presence of multiple functional groups—the secondary amine, the hydroxyl group, and the C-F bond—allows for a variety of chemical modifications. The piperidine nitrogen can be functionalized through N-alkylation, N-arylation, or acylation, while the hydroxymethyl group can be oxidized, converted to a leaving group for nucleophilic substitution, or used in esterification or etherification reactions. This versatility enables the generation of libraries of compounds with diverse substitution patterns around the core fluorinated piperidine scaffold.

A chemoinformatic analysis of a library of fluorinated piperidines synthesized from dihydropyridinone derivatives underscored the value of such scaffolds. The study revealed that the position of the fluorine atom significantly lowered the basicity of the piperidine nitrogen, a property correlated with reduced affinity for the hERG channel and thus lower potential for cardiac toxicity. nih.gov Furthermore, the inherent three-dimensionality of these scaffolds makes them ideal fragments for fragment-based drug discovery. nih.gov

Applications in Precursor Synthesis for Advanced Organic Compounds

This compound and its close analogues serve as critical precursors in the multi-step synthesis of advanced organic compounds, including marketed pharmaceuticals. The chiral nature of many of these building blocks is of particular importance, as stereochemistry often plays a pivotal role in biological activity.

The general synthetic utility of fluorinated piperidines is further highlighted by the development of new synthetic methodologies to access these valuable building blocks. For instance, a robust and cis-selective hydrogenation of readily available fluoropyridines provides a practical route to a broad range of (multi)fluorinated piperidines. sciencedaily.com Such methods are crucial for ensuring a steady supply of these important precursors for research and development in the pharmaceutical and agrochemical industries.

Computational and Mechanistic Investigations of 4 Fluoropiperidin 3 Yl Methanol

Quantum Chemical Studies on Electronic Structure

Quantum chemical calculations are instrumental in elucidating the electronic properties of molecules, offering insights into their reactivity and intermolecular interactions. For (4-Fluoropiperidin-3-yl)methanol, density functional theory (DFT) calculations are commonly employed to understand its electronic structure.

The presence of the highly electronegative fluorine atom significantly influences the electron distribution within the molecule. This is reflected in the calculated molecular electrostatic potential (MEP), which highlights regions of positive and negative electrostatic potential. The area around the fluorine atom is expected to be electron-rich (negative potential), while the hydrogen atoms of the hydroxymethyl group and the N-H group are electron-deficient (positive potential), making them potential hydrogen bond donors.

Frontier molecular orbitals, the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO), are key to understanding the molecule's reactivity. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy reflects its electron-accepting capability. The HOMO-LUMO energy gap is an indicator of the molecule's kinetic stability. For fluorinated piperidines, the introduction of fluorine generally lowers the HOMO and LUMO energy levels, which can impact the molecule's reactivity and metabolic stability.

Natural Bond Orbital (NBO) analysis can further reveal hyperconjugative interactions that contribute to the molecule's stability. In the case of this compound, significant interactions may exist between the lone pairs of the fluorine and oxygen atoms and the antibonding orbitals of adjacent C-C and C-H bonds.

Conformational Analysis of the Piperidine (B6355638) Ring and Substituents

The piperidine ring in this compound can adopt several conformations, with the chair form being the most stable. The substituents—the fluorine atom at C4 and the hydroxymethyl group at C3—can be in either axial or equatorial positions, leading to different stereoisomers and conformers.

Computational studies, often using the M06-2X functional with a large basis set like def2-QZVPP, have shown that the conformational preference of fluorinated piperidines is a delicate balance of several factors, including steric hindrance, hyperconjugation, and electrostatic interactions. d-nb.infonih.gov A notable phenomenon in fluorinated cyclohexanes and piperidines is the "axial fluorine preference," where the fluorine atom favors the axial position despite potential steric clashes. d-nb.infonih.gov This preference is often attributed to stabilizing hyperconjugative interactions, such as the n(N) -> σ(C-F) and σ(C-H) -> σ(C-F) interactions, and favorable charge-dipole interactions. d-nb.infonih.gov

For this compound, the conformational equilibrium will be determined by the interplay between the axial preference of the fluorine and the steric and electronic effects of the hydroxymethyl group. The relative orientation of the C-F and C-O bonds will be crucial. DFT calculations are essential to determine the relative energies of the different chair conformers (diequatorial, diaxial, and axial-equatorial).

| Conformer | Relative Energy (kcal/mol) | Key Dihedral Angles (°) | Predicted Population (%) |

| (3S,4R)-diaxial | Data not available | Data not available | Data not available |

| (3S,4R)-diequatorial | Data not available | Data not available | Data not available |

| (3S,4S)-axial-equatorial | Data not available | Data not available | Data not available |

| (3S,4S)-equatorial-axial | Data not available | Data not available | Data not available |

| Table 1: Hypothetical Conformational Analysis Data for this compound |

Note: The data in this table is hypothetical and serves as an illustration of the type of information that would be generated from a detailed computational conformational analysis. Actual values would require specific DFT calculations.

Theoretical Studies of Reaction Pathways Involving this compound

Theoretical studies of reaction pathways provide valuable insights into the synthesis and reactivity of this compound. DFT calculations can be used to map the potential energy surface of a reaction, identifying transition states and intermediates, and thus elucidating the reaction mechanism and predicting product selectivity.

One key reaction pathway for the synthesis of fluorinated piperidines is the dearomatization-hydrogenation of fluoropyridines. nih.gov Computational studies of such reactions can help to understand the role of the catalyst and the factors that control the stereoselectivity of the hydrogenation step, leading to the formation of specific isomers of this compound.

Another important area of investigation is the reactivity of the compound itself. For instance, theoretical studies could explore the mechanism of nucleophilic substitution at the fluorine-bearing carbon or reactions involving the hydroxymethyl group. The calculated activation energies for different potential pathways can predict the most likely reaction products under various conditions. A recent DFT study on the synthesis of 2-fluorinated allylic scaffolds provided insights into the catalytic cycle involving oxidative addition, carbene migratory insertion, and reductive elimination, which are common steps in metal-catalyzed cross-coupling reactions that could be relevant for the synthesis of derivatives of this compound. researchgate.net

Molecular Modeling for Conformational Preferences and Interactions

Molecular modeling techniques, particularly molecular docking and molecular dynamics (MD) simulations, are powerful tools to investigate the conformational preferences of this compound in a biological environment and to predict its interactions with protein targets.

Given that fluorinated piperidines are common motifs in centrally acting drugs, this compound and its derivatives are of interest as potential ligands for various receptors. For example, a derivative of this compound, 3-(4-fluoropiperidin-3-yl)-2-phenyl-1H-indole, has been identified as a potent and selective antagonist for the human 5-HT(2A) receptor. nih.gov

Molecular docking studies can be used to predict the binding mode of this compound within the active site of a target protein. These studies can reveal key intermolecular interactions, such as hydrogen bonds, halogen bonds, and hydrophobic contacts, that contribute to binding affinity and selectivity. For instance, the fluorine atom can participate in favorable halogen bonding interactions with electron-rich residues in the protein binding pocket.

MD simulations can provide a dynamic picture of the ligand-protein complex, allowing for the assessment of the stability of the binding mode and the conformational changes that may occur upon binding. These simulations can also be used to calculate the binding free energy, providing a more accurate prediction of the ligand's affinity.

| Target Protein | Docking Score (kcal/mol) | Key Interacting Residues | Type of Interaction |

| 5-HT2A Receptor | Data not available | Data not available | Hydrogen bond, Halogen bond, Hydrophobic |

| Dopamine D2 Receptor | Data not available | Data not available | Hydrogen bond, Hydrophobic |

| Table 2: Hypothetical Molecular Docking Data for this compound |

Note: The data in this table is hypothetical and illustrates the potential application of molecular docking to study the interactions of this compound with biological targets.

Future Research Directions in 4 Fluoropiperidin 3 Yl Methanol Chemistry

Development of Novel and Efficient Synthetic Routes

The development of cost-effective and efficient methods for synthesizing substituted piperidines is a critical endeavor in modern organic chemistry. mdpi.com While several routes to piperidine (B6355638) derivatives exist, the synthesis of specifically substituted compounds like (4-Fluoropiperidin-3-yl)methanol often requires specialized and sometimes lengthy procedures. Future research will likely focus on creating more streamlined and economically viable synthetic pathways.

One promising avenue is the development of novel catalytic systems that can introduce the fluoro and hydroxymethyl groups with high regioselectivity and stereoselectivity. For instance, iron-catalyzed reductive amination of ω-amino fatty acids has shown efficiency in preparing various piperidines and could be adapted for this specific target. mdpi.com Additionally, light-mediated iridium(III)-catalyzed cyclization presents an innovative approach for constructing fluorinated heterocyclic compounds. mdpi.com

Exploration of Undiscovered Reactivity Profiles

The presence of a fluorine atom at the C4 position and a hydroxymethyl group at the C3 position of the piperidine ring in this compound creates a unique electronic environment that can influence its chemical reactivity. The electron-withdrawing nature of the fluorine atom can affect the pKa of the piperidine nitrogen, which has been shown to improve oral bioavailability in drug candidates. nih.gov

Future research should systematically investigate the reactivity of the functional groups in this compound. This includes exploring reactions at the nitrogen atom, such as N-alkylation, N-arylation, and acylation, to generate a diverse library of derivatives. Furthermore, the reactivity of the primary alcohol can be exploited for esterification, etherification, and oxidation to introduce further chemical diversity.

Understanding how the fluorine atom modulates the reactivity of adjacent functional groups is crucial. For example, it would be valuable to study its influence on the stereochemical outcome of reactions at the C3 position. A thorough investigation of the compound's reactivity profile will not only expand its synthetic utility but also provide insights into its behavior in biological systems.

Advancements in Asymmetric Synthesis Utilizing this compound

The chirality of piperidine-containing compounds is often critical for their pharmacological activity. The development of enantioselective synthetic routes to access specific stereoisomers of this compound is a significant area for future research. While methods for the asymmetric synthesis of some piperidine derivatives have been reported, such as the use of CBS reduction and stereoselective anti-SN2' cuprate (B13416276) displacement, specific and efficient methods for this compound are still needed. nih.gov

One approach could involve the enantioselective fluorination of a suitable piperidine precursor. For instance, an enantioselective fluorination methodology using a modified cinchona alkaloid catalyst has been successfully applied to the synthesis of cis-1-Boc-3-fluoropiperidin-4-ol, a related and valuable building block. nih.gov Adapting such methods to the synthesis of this compound could provide access to enantiomerically pure forms of the compound.

Furthermore, this compound itself, or its derivatives, could be explored as chiral ligands or auxiliaries in asymmetric catalysis. The defined stereochemistry of the fluorinated piperidine ring could be leveraged to induce stereoselectivity in a variety of chemical transformations.

Table 1: Examples of Asymmetric Synthesis Approaches for Piperidine Derivatives

| Method | Key Features | Potential Application to this compound |

| CBS Reduction & Cuprate Displacement | Establishes C-3 stereochemistry and allows for further elaboration. nih.gov | Could be adapted to set the stereocenters at C3 and C4. |

| Enantioselective Fluorination | Utilizes chiral catalysts to introduce fluorine with high enantioselectivity. nih.gov | A direct approach to introduce the chiral fluorine-bearing center. |

| Iridium-Catalyzed Asymmetric Hydrogenation | Provides high enantioselectivity for the synthesis of chiral amines. nih.gov | Could be used to reduce a precursor with a double bond in the piperidine ring. |

Expansion of Applications in Complex Molecular Architecture Development

The unique structural features of this compound make it an attractive building block for the synthesis of complex molecules, particularly those with potential therapeutic applications. The fluorinated piperidine motif has been incorporated into compounds targeting a variety of biological targets. For example, 3-(4-fluoropiperidin-3-yl)-2-phenylindoles have been developed as high-affinity and selective h5-HT(2A) receptor antagonists. nih.gov

Future research should focus on expanding the use of this compound in the synthesis of novel and structurally diverse molecular architectures. This includes its incorporation into natural product-inspired scaffolds and its use in diversity-oriented synthesis to generate libraries of compounds for high-throughput screening. researchgate.net The concept of "natural product anticipation," where a synthesized compound is later found in nature, highlights the potential for laboratory creations to mimic and even predict natural structures. nih.goved.ac.uk

The development of efficient methods to couple this compound to other complex fragments will be crucial. This could involve leveraging modern cross-coupling reactions or developing novel ligation strategies. By integrating this versatile building block into more intricate molecular designs, chemists can explore new areas of chemical space and potentially discover new bioactive molecules.

Table 2: Potential Applications of this compound in Complex Molecule Synthesis

| Application Area | Rationale | Example of a Related Application |

| Medicinal Chemistry | The fluorinated piperidine motif can improve pharmacokinetic properties. nih.gov | Development of h5-HT(2A) receptor antagonists. nih.gov |

| Natural Product Synthesis | Can serve as a key chiral building block for complex natural products. | Synthesis of trans-3,4-dimethyl-4-arylpiperidine opioid antagonist scaffold. nih.gov |

| Diversity-Oriented Synthesis | Provides a unique scaffold for generating diverse small molecule libraries. researchgate.net | Synthesis of 3,3-diarylpropyl amines with high enantioselectivity. nih.gov |

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for (4-Fluoropiperidin-3-yl)methanol, considering fluorination efficiency and stereochemical control?

- Methodological Answer :

- Fluorination : Introduce fluorine at the 4-position of piperidine using potassium fluoride (KF) in polar aprotic solvents like DMSO at elevated temperatures (80–100°C). This mirrors fluorination strategies for structurally similar pyridine derivatives .

- Reduction : Reduce intermediate ketones or esters to the alcohol using LiAlH₄ or NaBH₄. For stereochemical control, employ chiral catalysts or enantioselective reducing agents.

- Protection/Deprotection : Use tert-butyl carbamate (Boc) groups to protect amines during synthesis, as demonstrated in tert-butyl N-[(3S,4S)-4-fluoropiperidin-3-yl]carbamate synthesis .

- Purification : Column chromatography (silica gel, eluent: ethyl acetate/hexane) or recrystallization ensures high purity (>95%).

Q. How can the structural and stereochemical properties of this compound be characterized?

- Methodological Answer :

- X-ray Crystallography : Resolve absolute configuration using SHELXL for refinement. Example: [(3R,4S)-4-(4-Fluorophenyl)piperidin-3-yl] derivatives were characterized via single-crystal diffraction .

- NMR Spectroscopy : ¹⁹F NMR confirms fluorination position; ¹H/¹³C NMR identifies stereochemistry via coupling constants (e.g., axial vs. equatorial fluorine).

- Chiral HPLC : Use chiral stationary phases (e.g., amylose-based columns) to separate enantiomers and assess stereochemical purity .

Advanced Research Questions

Q. What strategies resolve contradictions in pharmacological data for fluoropiperidine derivatives targeting CNS receptors?

- Methodological Answer :

- Comparative Binding Assays : Test affinity across receptor subtypes (e.g., 5-HT₂A vs. dopamine D₂) using radioligand displacement (e.g., [³H]ketanserin for 5-HT₂A) to identify off-target effects .

- Molecular Dynamics (MD) Simulations : Model ligand-receptor interactions to explain divergent binding affinities. Example: Fluorine’s electronegativity enhances hydrogen bonding in 5-HT₂A antagonists .

- Metabolic Profiling : Use LC-MS to identify metabolites that may interfere with receptor activity, especially in in vivo studies .

Q. How can structure-activity relationship (SAR) studies evaluate the fluoropiperidine moiety’s role in 5-HT₂A receptor antagonism?

- Methodological Answer :

- Analog Synthesis : Prepare derivatives with varying substituents (e.g., 3- vs. 4-fluorine, methyl vs. hydroxyl groups) .

- In Vitro Assays : Measure IC₅₀ values using HEK-293 cells expressing h5-HT₂A receptors. Rowley et al. (2001) reported IC₅₀ <10 nM for 3-(4-fluoropiperidin-3-yl)-2-phenylindoles .

- Computational Docking : Use Schrödinger Suite or AutoDock to predict binding poses. Fluorine’s position impacts hydrophobic interactions in the receptor’s orthosteric site .

Q. What experimental designs optimize fluorination efficiency in piperidine derivatives while minimizing side products?

- Methodological Answer :

- Solvent Screening : Compare DMSO, DMF, and acetonitrile for fluorination yield. shows DMSO improves KF solubility and reaction efficiency .

- Temperature Gradients : Test 60–120°C to balance reaction rate and decomposition.

- Catalyst Addition : Evaluate phase-transfer catalysts (e.g., 18-crown-6) to enhance fluoride ion reactivity.

- Analytical Monitoring : Track reaction progress via TLC or HPLC to identify side products (e.g., over-fluorinated byproducts) .

Data Contradiction Analysis

Q. How to address discrepancies in reported synthetic yields for fluoropiperidine derivatives?

- Methodological Answer :

- Variable Fluorination Conditions : Differences in solvent purity, moisture content, or reagent stoichiometry (e.g., excess KF) significantly impact yields .

- Protecting Group Stability : Boc groups may hydrolyze under prolonged heating, reducing intermediate stability. Use inert atmospheres (N₂/Ar) to mitigate .

- Reproducibility Protocols : Standardize reaction parameters (e.g., degassed solvents, controlled humidity) and report detailed procedures for cross-validation.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.